molecular formula C42H58O2 B14215274 1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene] CAS No. 570411-93-7

1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene]

Cat. No.: B14215274
CAS No.: 570411-93-7
M. Wt: 594.9 g/mol
InChI Key: IIVDCKSGLSZTNI-UHFFFAOYSA-N
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Description

1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene] is an organic compound characterized by its unique structure, which includes a phenylene core connected to two ethene groups and further extended by decyloxybenzene units

Preparation Methods

The synthesis of 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene] typically involves a series of organic reactions. One common method is the condensation reaction, where p-toluenesulfonic acid is used as a catalyst . The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene] undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation or nitration reactions can occur under appropriate conditions, using reagents like chlorine or nitric acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene] involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical pathways, influencing the behavior of other molecules. For instance, its conjugated system can interact with electron-rich or electron-deficient species, facilitating electron transfer processes.

Comparison with Similar Compounds

Similar compounds to 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene] include:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene] lies in its decyloxybenzene units, which impart distinct physical and chemical properties.

Properties

CAS No.

570411-93-7

Molecular Formula

C42H58O2

Molecular Weight

594.9 g/mol

IUPAC Name

1,3-bis[2-(4-decoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C42H58O2/c1-3-5-7-9-11-13-15-17-34-43-41-30-26-37(27-31-41)22-24-39-20-19-21-40(36-39)25-23-38-28-32-42(33-29-38)44-35-18-16-14-12-10-8-6-4-2/h19-33,36H,3-18,34-35H2,1-2H3

InChI Key

IIVDCKSGLSZTNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=C(C=C3)OCCCCCCCCCC

Origin of Product

United States

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